2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid
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Overview
Description
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid is a compound that combines the structural features of boronic acids and tetrahydroisoquinolines The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis, while the boronic acid moiety is widely utilized in Suzuki-Miyaura coupling reactions
Mechanism of Action
Target of Action
The primary target of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid is amino acids . The compound is used as a protecting group in peptide synthesis . It is particularly advantageous in the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Mode of Action
The compound interacts with its targets through a process known as protection . In this process, the tert-butoxycarbonyl (Boc) group of the compound is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protects the amines during peptide synthesis .
Biochemical Pathways
The compound affects the peptide synthesis pathway . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .
Pharmacokinetics
It is known that the compound is miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . This suggests that the compound’s solubility properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the successful synthesis of dipeptides . The compound’s use as a protecting group allows for the controlled synthesis of peptides, preventing unwanted reactions and enhancing the yield of the desired product .
Action Environment
The action of this compound is influenced by the chemical environment . For instance, the compound’s solubility properties determine the types of solvents that can be used in peptide synthesis . Additionally, the compound’s reactivity is influenced by the presence of bases and other reagents .
Biochemical Analysis
Biochemical Properties
The compound 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid plays a significant role in biochemical reactions . It is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a valuable tool in organic synthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its participation in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound acts as a nucleophilic organic group, which is transferred from boron to palladium . This process is part of the transmetalation mechanism, a key step in the Suzuki–Miyaura reaction .
Temporal Effects in Laboratory Settings
Similar compounds have been observed to undergo rapid deprotection under certain conditions . This suggests that the compound may exhibit changes in its effects over time, potentially influencing its stability, degradation, and long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide to form the Boc-protected intermediate . This intermediate can then be converted to the boronic acid derivative through a series of reactions involving boron reagents .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of flow microreactor systems to improve efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The boronic acid can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate.
Reduction: Strong acids like trifluoroacetic acid or hydrochloric acid.
Substitution: Palladium catalysts and bases such as potassium carbonate in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: 1,2,3,4-tetrahydroisoquinoline.
Substitution: Biaryl compounds from Suzuki-Miyaura coupling.
Scientific Research Applications
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid used in Suzuki-Miyaura coupling.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the Boc and boronic acid functionalities.
N-Boc-protected amines: Compounds with a Boc-protected amine group but without the boronic acid moiety.
Uniqueness
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid is unique due to the combination of the Boc-protected amine and boronic acid functionalities, which allows it to participate in a wide range of chemical reactions and makes it valuable in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-5-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-8-7-11-10(9-16)5-4-6-12(11)15(18)19/h4-6,18-19H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEDQRIJUDZLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2CCN(CC2=CC=C1)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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